- Synthetic intermediates and processes for nucleosides, glycosides, and heterocycles, World Intellectual Property Organization, , ,
Cas no 956034-04-1 (Methyl 3-aminofuran-2-carboxylate)

956034-04-1 structure
Nome do Produto:Methyl 3-aminofuran-2-carboxylate
Methyl 3-aminofuran-2-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 3-aminofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-amino-, methyl ester
- methyl3-aminofuran-2-carboxylate
- METHYL 3-AMINO-2-FUROATE
- UTLPWTWCOSOPMX-UHFFFAOYSA-N
- PB25248
- AB0027861
- W9755
- ST24031025
- 034M041
- DTXSID00672226
- CS-D0284
- 956034-04-1
- SCHEMBL189803
- J-522143
- SY056887
- MFCD09953568
- AKOS006311941
- DS-10947
- EN300-117181
- OSM-S-427
-
- MDL: MFCD09953568
- Inchi: 1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
- Chave InChI: UTLPWTWCOSOPMX-UHFFFAOYSA-N
- SMILES: O=C(C1=C(N)C=CO1)OC
Propriedades Computadas
- Massa Exacta: 141.04300
- Massa monoisotópica: 141.043
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 137
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 65.5
- XLogP3: 1
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 0.99
- Ponto de Fusão: No data available
- Ponto de ebulição: 295.6 °C at 760 mmHg
- Ponto de Flash: 295.6 °C at 760 mmHg
- Índice de Refracção: 1.527
- PSA: 65.46000
- LogP: 1.22960
- Pressão de vapor: 0.0±0.5 mmHg at 25°C
Methyl 3-aminofuran-2-carboxylate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H302-H315-H319-H335
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-aminofuran-2-carboxylate Dados aduaneiros
- CÓDIGO SH:2932190090
- Dados aduaneiros:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Methyl 3-aminofuran-2-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0981022-10g |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 10g |
$1000 | 2024-08-02 | |
Enamine | EN300-117181-10.0g |
methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 10g |
$1101.0 | 2023-06-08 | |
Enamine | EN300-117181-0.05g |
methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 0.05g |
$64.0 | 2023-06-08 | |
eNovation Chemicals LLC | Y1193942-5g |
Methyl 3-Aminofuran-2-carboxylate |
956034-04-1 | 97% | 5g |
$230 | 2024-07-20 | |
TRC | M328478-50mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 50mg |
$184.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-200mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 200mg |
332.0CNY | 2021-08-04 | |
TRC | M328478-100mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 100mg |
$282.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-50mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 50mg |
139.0CNY | 2021-08-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178532-250mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 97% | 250mg |
¥399.90 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011529-100G |
methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 97% | 100g |
¥ 11,550.00 | 2023-04-12 |
Methyl 3-aminofuran-2-carboxylate Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
Referência
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Referência
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Referência
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
Referência
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitorsMedChemComm, 2014, 5(12), 1821-1828,
Método de produção 6
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 25 °C
Referência
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Método de produção 7
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Referência
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β IsoformJournal of Medicinal Chemistry, 2011, 54(22), 7815-7833,
Método de produção 8
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referência
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Preparation of furanopyridone imidazole compounds as FXIa inhibitor, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
Referência
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Referência
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Referência
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate ; basified
Referência
- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Methyl 3-aminofuran-2-carboxylate Raw materials
- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
- 3-nitro-2-Furancarboxylic acid methyl ester
Methyl 3-aminofuran-2-carboxylate Preparation Products
Methyl 3-aminofuran-2-carboxylate Literatura Relacionada
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:956034-04-1)Methyl 3-aminofuran-2-carboxylate

Pureza:99%/99%
Quantidade:5g/10g
Preço ($):189.0/315.0